molecular formula C18H18ClN5O2S B5408341 4-CHLORO-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5408341
M. Wt: 403.9 g/mol
InChI Key: IOVKFKDLJCJELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-CHLORO-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazole structure, followed by the introduction of the thienyl and pyridyl groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-CHLORO-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives and thienyl-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-10-11(2)27-18(23-17(26)15-13(19)9-22-24(15)3)14(10)16(25)21-8-12-5-4-6-20-7-12/h4-7,9H,8H2,1-3H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVKFKDLJCJELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3=C(C=NN3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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